
4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
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Overview
Description
4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide: is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol .
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzamides, in general, are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Benzamides are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with alpha-(hydroxymethyl)phenethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to an alcohol.
Substitution: Substitution reactions can occur at the chloro group, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Scientific Research Applications
Chemistry: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of various organic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases .
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals .
Comparison with Similar Compounds
- p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzyl alcohol
- p-Chloro-N-(alpha-(carboxymethyl)phenethyl)benzamide
- p-Amino-N-(alpha-(hydroxymethyl)phenethyl)benzamide
Uniqueness: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBCABMTXUHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940640 |
Source
|
Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19071-58-0 |
Source
|
Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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